2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-29-21-12-16(7-8-20(21)27)11-18(13-23)22(28)24-10-9-17-14-25-26(15-17)19-5-3-2-4-6-19/h2-8,11-12,14-15,27H,9-10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBOCZKERBURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide is a member of the class of compounds known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.34 g/mol. The compound features a cyano group, a methoxyphenyl moiety, and a pyrazole-derived side chain, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that it inhibits cell proliferation, with IC50 values suggesting effective dose ranges for therapeutic applications .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 18.5 | Modulation of signaling pathways |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests its potential utility in managing conditions like rheumatoid arthritis and inflammatory bowel disease.
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 75 | 10 |
| IL-6 | 65 | 10 |
The mechanisms through which This compound exerts its biological effects include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
- Cytokine Modulation : By downregulating specific inflammatory mediators, it reduces inflammation and associated tissue damage.
Case Studies
Several case studies have investigated the efficacy of this compound in clinical settings:
- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size and improved quality of life metrics .
- Rheumatoid Arthritis Management : Patients treated with this compound exhibited decreased joint swelling and pain scores compared to controls, indicating its potential as an adjunct therapy for inflammatory conditions .
Comparison with Similar Compounds
Structural Analogs with Antimicrobial Activity
Several cyanoacrylamide derivatives have demonstrated efficacy against multi-drug-resistant pathogens. Key examples include:
Key Observations :
Physicochemical Properties
A comparison with the structurally similar cis-N-Feruloyltyramine highlights critical differences:
Implications :
Bioactivity and Mechanism
- Moupinamide (from B. diffusa) lacks reported MIC values but is hypothesized to interact with microbial membranes due to its phenolic hydroxyl groups .
- 4i and 4l exhibit potent activity against Gram-positive bacteria (MIC 4–6 μM/mL), likely via inhibition of penicillin-binding proteins (PBPs) .
- The target compound’s pyrazole group may enhance selectivity for fungal CYP450 enzymes, a hypothesis supported by studies on pyrazole-containing antifungals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
